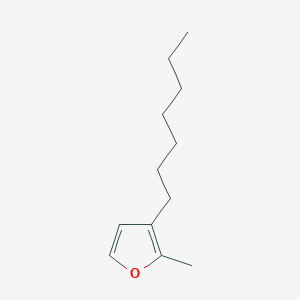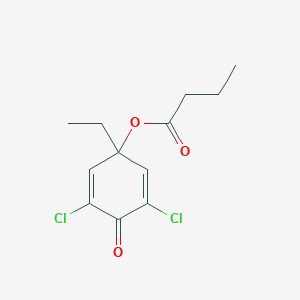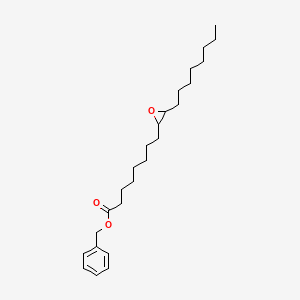
Benzyl 8-(3-octyloxiran-2-YL)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 8-(3-octyloxiran-2-yl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an epoxide ring and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(3-octyloxiran-2-yl)octanoate typically involves the reaction of 8-(3-octyloxiran-2-yl)octanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 8-(3-octyloxiran-2-yl)octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.
Major Products Formed
Oxidation: Diols or hydroxy acids.
Reduction: Benzyl 8-(3-octyloxiran-2-yl)octanol.
Substitution: Amino alcohols or thioethers.
Wissenschaftliche Forschungsanwendungen
Benzyl 8-(3-octyloxiran-2-yl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of Benzyl 8-(3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets through its epoxide ring and ester group. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of its effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-epoxyoctadecanoic acid: An epoxy fatty acid with a similar epoxide ring structure.
8-(3-octyloxiran-2-yl)octanoic acid: The parent acid of Benzyl 8-(3-octyloxiran-2-yl)octanoate.
Methyl 8-(3-octyloxiran-2-yl)octanoate: A methyl ester analog with similar chemical properties.
Uniqueness
This compound is unique due to its benzyl ester group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the benzyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61257-44-1 |
|---|---|
Molekularformel |
C25H40O3 |
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
benzyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3 |
InChI-Schlüssel |
BDXPEDJBQJYYIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


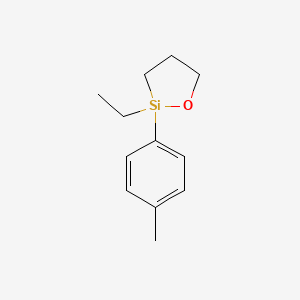


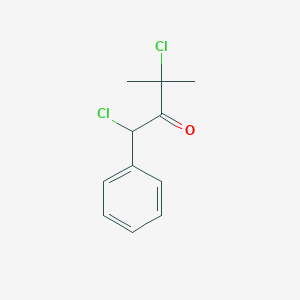

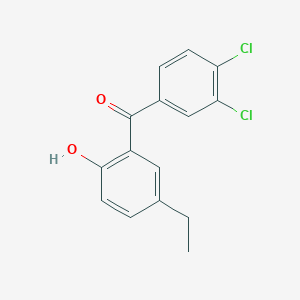
![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester](/img/structure/B14585647.png)


